Cas no 2137710-06-4 (Sodium 5-aminopyridine-3-sulfinate)

Sodium 5-aminopyridine-3-sulfinate is a specialized organic sulfinate salt with applications in pharmaceutical and chemical synthesis. Its structure, featuring both an amino and sulfinate group, makes it a versatile intermediate for constructing heterocyclic compounds and facilitating sulfonation reactions. The compound exhibits good solubility in polar solvents, enhancing its utility in aqueous or polar organic reaction systems. Its stability under controlled conditions allows for reliable handling in synthetic workflows. The sulfinate moiety serves as a key functional group for nucleophilic substitution or radical reactions, while the amino group provides additional reactivity for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of sulfonamide-containing scaffolds.
Sodium 5-aminopyridine-3-sulfinate structure
2137710-06-4 structure
Product name:Sodium 5-aminopyridine-3-sulfinate
CAS No:2137710-06-4
MF:C5H5N2NaO2S
MW:180.160170316696
CID:6607063
PubChem ID:139269560

Sodium 5-aminopyridine-3-sulfinate Chemical and Physical Properties

Names and Identifiers

    • EN300-723919
    • Sodium5-aminopyridine-3-sulfinate
    • 2137710-06-4
    • Sodium 5-aminopyridine-3-sulfinate
    • Inchi: 1S/C5H6N2O2S.Na/c6-4-1-5(10(8)9)3-7-2-4;/h1-3H,6H2,(H,8,9);/q;+1/p-1
    • InChI Key: LCUKKDCQBCRUFP-UHFFFAOYSA-M
    • SMILES: S(C1C=NC=C(C=1)N)(=O)[O-].[Na+]

Computed Properties

  • Exact Mass: 179.99694286g/mol
  • Monoisotopic Mass: 179.99694286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98.2Ų

Sodium 5-aminopyridine-3-sulfinate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-723919-0.05g
sodium 5-aminopyridine-3-sulfinate
2137710-06-4 95.0%
0.05g
$1584.0 2025-03-12
Enamine
EN300-723919-1.0g
sodium 5-aminopyridine-3-sulfinate
2137710-06-4 95.0%
1.0g
$1887.0 2025-03-12
Enamine
EN300-723919-0.1g
sodium 5-aminopyridine-3-sulfinate
2137710-06-4 95.0%
0.1g
$1660.0 2025-03-12
Enamine
EN300-723919-0.5g
sodium 5-aminopyridine-3-sulfinate
2137710-06-4 95.0%
0.5g
$1811.0 2025-03-12
Enamine
EN300-723919-2.5g
sodium 5-aminopyridine-3-sulfinate
2137710-06-4 95.0%
2.5g
$3696.0 2025-03-12
Enamine
EN300-723919-5.0g
sodium 5-aminopyridine-3-sulfinate
2137710-06-4 95.0%
5.0g
$5470.0 2025-03-12
Enamine
EN300-723919-10.0g
sodium 5-aminopyridine-3-sulfinate
2137710-06-4 95.0%
10.0g
$8110.0 2025-03-12
Enamine
EN300-723919-0.25g
sodium 5-aminopyridine-3-sulfinate
2137710-06-4 95.0%
0.25g
$1735.0 2025-03-12

Additional information on Sodium 5-aminopyridine-3-sulfinate

Research Briefing on Sodium 5-aminopyridine-3-sulfinate (CAS: 2137710-06-4) in Chemical Biology and Pharmaceutical Applications

Sodium 5-aminopyridine-3-sulfinate (CAS: 2137710-06-4) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This sulfinate derivative of 5-aminopyridine exhibits unique chemical properties that make it a valuable intermediate in the synthesis of bioactive molecules and potential therapeutic agents. Recent studies have explored its applications in drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators.

The compound's structural features, including its sulfinate group and aminopyridine core, contribute to its reactivity and potential biological activity. Research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a building block for the synthesis of kinase inhibitors, showing promising results in preliminary in vitro assays. The electron-withdrawing sulfinate group appears to enhance the compound's ability to interact with specific amino acid residues in enzyme active sites.

Recent synthetic methodology developments have improved the production efficiency of Sodium 5-aminopyridine-3-sulfinate, as reported in Organic Process Research & Development (2024). The new protocol achieves higher yields (85-92%) while maintaining excellent purity (>99%), addressing previous challenges in large-scale synthesis. This advancement is particularly important for pharmaceutical applications where consistent quality and scalability are critical requirements.

In pharmacological studies, derivatives of Sodium 5-aminopyridine-3-sulfinate have shown potential in targeting neurological disorders. A Nature Communications paper (2024) described its use in developing modulators of ionotropic glutamate receptors, with one lead compound demonstrating neuroprotective effects in animal models of ischemic stroke. The sulfinate moiety appears to contribute to both the pharmacokinetic properties and target engagement of these molecules.

The compound's safety profile has been evaluated in recent toxicological studies. Research published in Chemical Research in Toxicology (2023) reported favorable in vitro cytotoxicity data, with CC50 values >100 μM in multiple cell lines. However, researchers note that further in vivo toxicity studies are needed to fully assess its potential for therapeutic development, particularly regarding long-term exposure effects.

Emerging applications in radiopharmaceuticals have also been reported. A study in the Journal of Nuclear Medicine (2024) explored the use of Sodium 5-aminopyridine-3-sulfinate as a precursor for PET tracer development, taking advantage of its ability to chelate certain metal ions while maintaining favorable biodistribution properties. This represents a promising new direction for the compound's utilization in diagnostic imaging.

Future research directions for Sodium 5-aminopyridine-3-sulfinate include optimization of its physicochemical properties for enhanced bioavailability and exploration of its potential in combination therapies. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, suggesting growing industry interest in its therapeutic potential. Continued investigation of its structure-activity relationships will likely yield additional insights into its pharmacological applications.

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